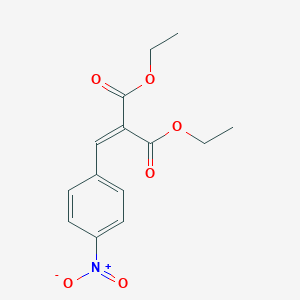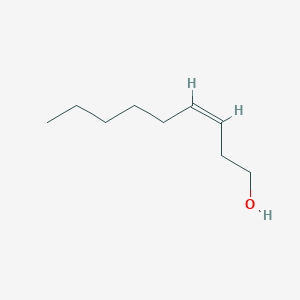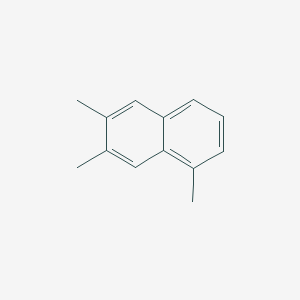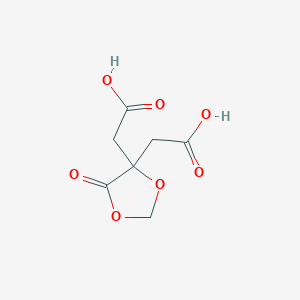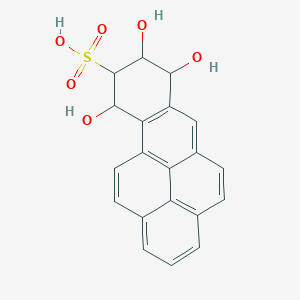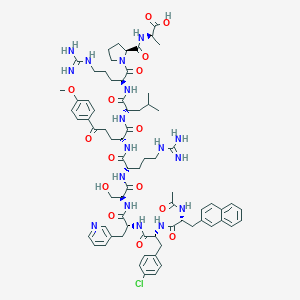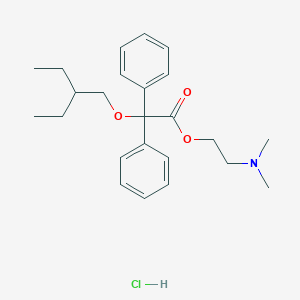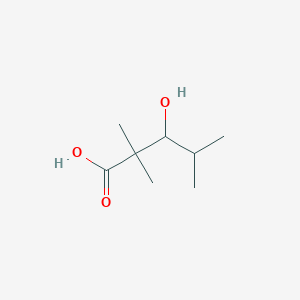
3-ヒドロキシ-2,2,4-トリメチルペンタン酸
説明
3-Hydroxy-2,2,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is also known by other names such as 2,2,4-trimethyl-3-hydroxyvaleric acid . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a branched carbon chain, making it a hydroxy acid.
科学的研究の応用
3-Hydroxy-2,2,4-trimethylpentanoic acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.13 . These properties suggest that the compound may have good bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2,2,4-trimethylpentanoic acid. For instance, its storage temperature can affect its stability . Furthermore, its solubility can be influenced by the pH and ionic strength of the solution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4-trimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of 2,2,4-trimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the alcohol to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of 3-Hydroxy-2,2,4-trimethylpentanoic acid may involve the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2,2,4-trimethylpentanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid . This method allows for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
3-Hydroxy-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted hydroxy acids or esters.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2,2,4-trimethylvaleric acid: Another name for the same compound, highlighting its structural similarity.
Uniqueness
3-Hydroxy-2,2,4-trimethylpentanoic acid is unique due to the presence of both hydroxyl and carboxyl functional groups on a branched carbon chain. This combination of functional groups imparts distinct chemical reactivity and allows for diverse applications in various fields of research and industry .
特性
IUPAC Name |
3-hydroxy-2,2,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBQZJKORZRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031843 | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35763-45-2 | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


